molecular formula C26H24Cl2N4O5 B11433767 5-[1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11433767
M. Wt: 543.4 g/mol
InChI Key: MZVJMUNYOSVLHF-UHFFFAOYSA-N
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Description

The compound 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic molecule that features a quinazolinone core, a dichlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 3,5-dichlorophenyl isocyanate to form the carbamoyl derivative.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with the carbamoyl intermediate.

    Final Coupling: The final step involves coupling the pentanamide chain to the quinazolinone core, typically using peptide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Use of Continuous Flow Reactors: To improve reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammation, cell proliferation, or microbial growth.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.

    Dichlorophenyl Compounds: Compounds like 3,5-dichlorophenyl isocyanate and 3,5-dichlorophenylamine.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethylamine.

Uniqueness

5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: is unique due to its combination of a quinazolinone core, a dichlorophenyl group, and a furan ring, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C26H24Cl2N4O5

Molecular Weight

543.4 g/mol

IUPAC Name

5-[1-[2-(3,5-dichloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C26H24Cl2N4O5/c27-17-12-18(28)14-19(13-17)30-24(34)16-32-22-8-2-1-7-21(22)25(35)31(26(32)36)10-4-3-9-23(33)29-15-20-6-5-11-37-20/h1-2,5-8,11-14H,3-4,9-10,15-16H2,(H,29,33)(H,30,34)

InChI Key

MZVJMUNYOSVLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)Cl)Cl)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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